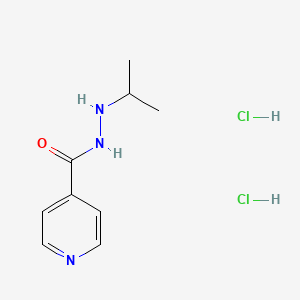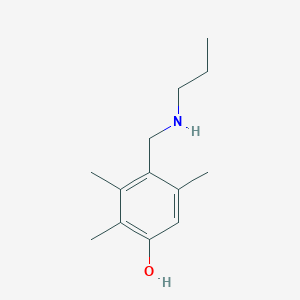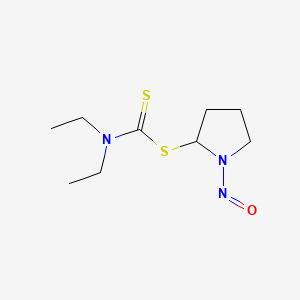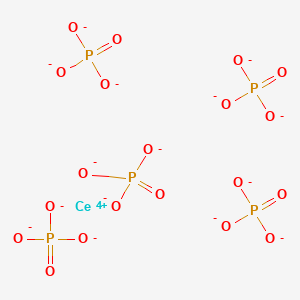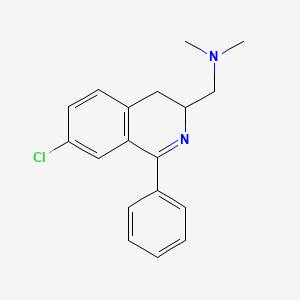
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile is an organic compound characterized by the presence of a benzonitrile group and a bis-methylsulfanyl-acryloyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile typically involves the reaction of benzonitrile derivatives with methylsulfanyl compounds under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,3-Bis-methylsulfanyl-acryloyl)-benzonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidation-reduction reactions, nucleophilic substitution, or other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Methyl-3,3-bis-methylsulfanyl-acryloyl)-3-propyl-thiourea: Shares similar structural features but differs in the presence of a thiourea group.
Acetic acid [3-[3,3-bis(methylthio)-1-oxoprop-2-enyl]phenyl]: Contains a similar bis-methylsulfanyl-acryloyl moiety but differs in the acetic acid group.
4-(methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2’,6-bipyridin-2-yl]phenyl}-2’,6-bipyridine: Features a similar methylsulfanyl group but has a more complex bipyridine structure.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research make it a compound of significant interest .
Propriétés
Numéro CAS |
838871-76-4 |
|---|---|
Formule moléculaire |
C12H11NOS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
3-[3,3-bis(methylsulfanyl)prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C12H11NOS2/c1-15-12(16-2)7-11(14)10-5-3-4-9(6-10)8-13/h3-7H,1-2H3 |
Clé InChI |
YMMDMBWZQLOAOF-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC(=O)C1=CC=CC(=C1)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


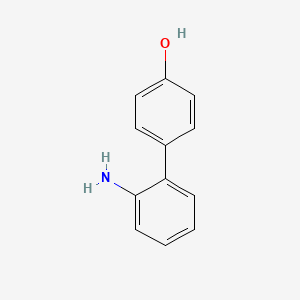
![N-{2-[(Dimethylamino)methyl]-6-methylphenyl}acetamide](/img/structure/B13805745.png)
![4-[[8-benzyl-3-hydroxy-6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-2-yl](113C)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13805746.png)
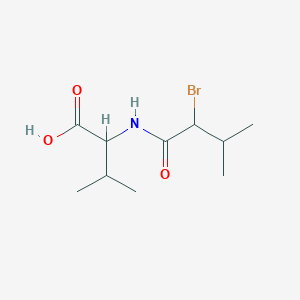
![(1S,5R)-N-ethyl-6-oxabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13805754.png)


